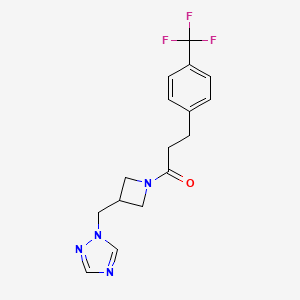

1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one

Description

Properties

IUPAC Name |

1-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17F3N4O/c17-16(18,19)14-4-1-12(2-5-14)3-6-15(24)22-7-13(8-22)9-23-11-20-10-21-23/h1-2,4-5,10-11,13H,3,6-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNZWKXWSBMHNQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CCC2=CC=C(C=C2)C(F)(F)F)CN3C=NC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17F3N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one is a synthetic compound that incorporates a triazole ring and an azetidine moiety, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound features:

- Triazole Ring : Known for antifungal and antimicrobial properties.

- Azetidine Moiety : Imparts structural rigidity and may enhance binding to biological targets.

- Trifluoromethyl Phenyl Group : Can improve lipophilicity and bioavailability.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The triazole group is particularly effective in inhibiting fungal cytochrome P450 enzymes, which are crucial for fungal survival. Additionally, the azetidine structure may facilitate interactions that modulate cellular pathways associated with disease processes.

Antimicrobial Activity

Preliminary studies suggest that the compound exhibits significant antimicrobial properties. Its triazole moiety has been linked to:

- Inhibition of Fungal Growth : Effective against common pathogens like Candida spp. and Aspergillus spp., potentially through the inhibition of ergosterol biosynthesis.

- Bacterial Inhibition : Demonstrated activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Anticancer Potential

Research indicates that the compound may possess anticancer properties:

- Cell Proliferation Inhibition : Studies have shown that it can inhibit the proliferation of various cancer cell lines, possibly through apoptosis induction and cell cycle arrest .

- Microtubule Stabilization : Similar compounds have been reported to stabilize microtubules, which could contribute to their anticancer effects by disrupting mitotic spindle formation .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of similar triazole derivatives against multiple bacterial strains using the agar disc-diffusion method. The results indicated that compounds with triazole rings showed higher inhibition zones compared to controls, suggesting promising antimicrobial activity.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Triazole A | S. aureus | 20 |

| Triazole B | E. coli | 18 |

| Target Compound | S. aureus | 22 |

| Target Compound | E. coli | 19 |

Study 2: Anticancer Activity

In vitro studies on cancer cell lines demonstrated that the target compound significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to increased levels of acetylated α-tubulin, indicating microtubule stabilization.

| Concentration (μM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 5 | 75 |

| 10 | 50 |

| 20 | 30 |

Scientific Research Applications

The compound 1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one is a complex organic molecule that has potential therapeutic applications, and has garnered attention in medicinal chemistry. Research indicates that compounds containing triazole and azetidine structures exhibit a range of biological activities. The primary applications of 1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one lie in medicinal chemistry and pharmacology.

Potential Applications

- Anti-inflammatory Agent Its potential as an anti-inflammatory agent positions it as a candidate for drug development targeting chronic inflammatory diseases.

- Inhibitor of Specific Enzymes 1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one has been studied for its potential as an inhibitor of specific enzymes involved in inflammatory pathways. Its activity against mPGES-1 (microsomal prostaglandin E synthase 1) suggests a role in reducing inflammation and pain, making it a candidate for therapeutic development in conditions such as arthritis and other inflammatory diseases.

- Drug development Its unique structural features may lend themselves to further modifications that could enhance its therapeutic efficacy or broaden its application spectrum.

Interactions with biological targets

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Azetidine and Triazole Moieties

Key Differences :

- The target compound’s 1,2,4-triazole distinguishes it from 1,2,3-triazole derivatives (e.g., ), which may alter binding kinetics due to nitrogen atom positioning.

Triazole-Containing Chalcone Derivatives

Comparison :

- Chalcone derivatives exhibit stronger antifungal activity (e.g., ), while the target compound’s azetidine may favor CNS permeability for anticonvulsant applications .

Triazole Derivatives with Anticonvulsant Activity

Key Insight: The azetidine ring in the target compound may improve blood-brain barrier penetration compared to phenoxypropyl chains, enhancing anticonvulsant efficacy .

Pharmacological and Physicochemical Comparisons

Table 3.1. Pharmacological Profiles

Table 3.2. Physicochemical Properties

Q & A

Q. What synthetic strategies are effective for constructing the azetidine-triazole core in this compound?

The azetidine-triazole moiety can be synthesized via nucleophilic substitution or cycloaddition reactions. For example, azetidine derivatives are often prepared by ring-opening of epoxides or via intramolecular cyclization of β-chloroamines. The triazole group can be introduced using copper-catalyzed azide-alkyne cycloaddition (CuAAC) or by reacting azetidine-containing intermediates with 1H-1,2,4-triazole under basic conditions. Ethanol/NaOH-mediated Claisen-Schmidt condensations (as in and ) are also useful for coupling aromatic aldehydes with ketones. Ensure regioselectivity by controlling reaction temperature and stoichiometry .

Q. How can NMR spectroscopy confirm the structure of this compound?

Use 1D (¹H, ¹³C-APT) and 2D (HSQC, HMBC) NMR to assign key structural features:

- The azetidine protons (δ 3.5–4.5 ppm) and triazole protons (δ 7.5–8.5 ppm) show distinct splitting patterns.

- The trifluoromethyl (CF₃) group on the phenyl ring deshields adjacent carbons, observable in ¹³C-APT (δ ~125 ppm for CF₃, δ ~145 ppm for adjacent C-Ar).

- HMBC correlations between the azetidine methylene (CH₂) and triazole N-atoms confirm connectivity .

Q. Why is the trifluoromethyl group critical for this compound's physicochemical properties?

The CF₃ group enhances lipophilicity and metabolic stability via strong electron-withdrawing effects, improving membrane permeability. It also influences π-π stacking with aromatic residues in biological targets. Comparative studies (e.g., replacing CF₃ with CH₃ or Cl) show reduced activity, highlighting its role in target engagement .

Advanced Research Questions

Q. How do substituent variations on the azetidine or phenyl ring affect bioactivity?

Structure-activity relationship (SAR) studies reveal:

- Azetidine modifications : Larger substituents (e.g., morpholine in ) reduce steric accessibility, while smaller groups (e.g., methyl) improve binding pocket fit.

- Phenyl ring substitutions : Electron-withdrawing groups (e.g., CF₃, F) enhance target affinity compared to electron-donating groups (e.g., OCH₃). For instance, 4-fluorophenyl analogs in and show higher antimicrobial activity than methoxy derivatives .

Q. What computational methods predict this compound's binding mode with cytochrome P450 enzymes?

Density functional theory (DFT) calculations (B3LYP/6-31G*) optimize the geometry, while molecular docking (AutoDock Vina) simulates interactions. Key findings:

Q. How can low yields in the final coupling step be mitigated?

Common issues and solutions:

- Side reactions : Use protecting groups (e.g., Boc for azetidine NH) during intermediate steps.

- Poor solubility : Switch solvents (e.g., DMF instead of ethanol) or employ microwave-assisted synthesis () to enhance reaction efficiency.

- Catalyst optimization : Screen Pd/C or Cu(I) catalysts for Suzuki-Miyaura or CuAAC couplings .

Methodological Considerations

- Synthetic Reproducibility : Document reaction parameters (temperature, solvent purity) meticulously, as minor variations significantly impact azetidine ring stability .

- Data Contradictions : Conflicting bioactivity results may arise from impurities in trifluoromethylated intermediates. Validate purity via HPLC (≥95%) before testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.